1-Bromo-3-butoxy-5-(trifluoromethyl)benzene CAS 1866220-88-3 properties
1-Bromo-3-butoxy-5-(trifluoromethyl)benzene CAS 1866220-88-3 properties
CAS: 1866220-88-3 Formula: C₁₁H₁₂BrF₃O Molecular Weight: 297.11 g/mol [1][2]
Executive Summary
1-Bromo-3-butoxy-5-(trifluoromethyl)benzene represents a specialized "hybrid" scaffold in modern medicinal chemistry and materials science.[2] It bridges the gap between high-lipophilicity fluorinated aromatics and solubility-enhancing alkoxylated systems.[2]
As a Senior Application Scientist, I classify this compound as a Type II Lipophilic Building Block . Unlike simple aryl halides, this molecule offers a pre-installed "hydrophobic vector" (the butoxy tail) and a "metabolic shield" (the trifluoromethyl group). Its primary utility lies in Fragment-Based Drug Discovery (FBDD) , where it serves as a robust starting point for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to access complex biaryl systems targeting hydrophobic binding pockets (e.g., GPCRs, Kinase allosteric sites).
Physicochemical Profile & Chemical Identity
Understanding the physical behavior of CAS 1866220-88-3 is critical for assay development and formulation.[2] The combination of a flexible butyl chain and a rigid, electron-withdrawing CF₃ group creates a unique solubility profile.[2]
Table 1: Key Technical Specifications
| Property | Value / Description | Technical Insight |
| Appearance | Clear to pale yellow liquid (at RT) | Low melting point due to the flexible butoxy chain disrupting crystal packing.[2][3] |
| Boiling Point | ~248°C (Predicted) | High boiling point requires vacuum distillation for purification.[2] |
| Calc. LogP | 5.2 ± 0.4 | High Lipophilicity. Requires non-polar solvents (DCM, THF) for reaction; poor water solubility.[2] |
| H-Bond Donors | 0 | Acts purely as an H-bond acceptor (ether oxygen).[2] |
| Rotatable Bonds | 4 | The butoxy chain adds entropic flexibility, useful for "induced fit" binding.[2] |
| Electronic Character | Electron-Deficient Ring | The CF₃ group deactivates the ring, making the C-Br bond robust against oxidative addition without specialized ligands. |
Synthetic Utility & Reactivity
The core value of this compound is its reliability as an electrophile in transition-metal catalyzed cross-couplings.[2] However, the electronic push-pull between the electron-donating butoxy group (+M effect) and the electron-withdrawing trifluoromethyl group (-I, -M effect) dictates specific catalyst choices.
Mechanistic Considerations
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Oxidative Addition: The CF₃ group pulls electron density from the ring, theoretically facilitating oxidative addition of Palladium(0) into the C-Br bond.[2] However, the ortho/para donation from the oxygen atom can slightly deactivate the position.[2]
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Catalyst Recommendation: Use electron-rich, bulky phosphine ligands (e.g., XPhos , SPhos ) or N-heterocyclic carbenes (NHC) to accelerate the oxidative addition step.
Validated Synthetic Workflow (Graphviz)
The following diagram illustrates the standard workflow for utilizing this building block in library synthesis, highlighting the divergence points for different derivative classes.
Figure 1: Divergent synthetic pathways utilizing the C-Br handle.[2] Note the requirement for Pd(0) activation common to all routes.
Experimental Protocol: Preparation of Biaryl Derivative
Context: Standard operating procedure for coupling CAS 1866220-88-3 with a phenylboronic acid.
Protocol: Suzuki-Miyaura Cross-Coupling
Objective: Synthesize 3-butoxy-5-(trifluoromethyl)biphenyl.[2]
Reagents:
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Substrate: 1-Bromo-3-butoxy-5-(trifluoromethyl)benzene (1.0 equiv)
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Coupling Partner: Phenylboronic acid (1.2 equiv)[2]
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Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (3 mol%)
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Base: K₂CO₃ (2.0 M aq.[2] solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Methodology:
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Inerting: Charge a microwave vial or round-bottom flask with the Substrate, Boronic Acid, and Catalyst.[2] Seal and purge with Argon for 5 minutes. Why? Oxygen poisons the Pd(0) species, leading to homocoupling side products.
-
Solvation: Add degassed 1,4-Dioxane followed by the aqueous K₂CO₃.
-
Reaction: Heat to 90°C for 4–12 hours. Monitor via TLC (Hexanes/EtOAc 9:1). The starting bromide spot (high Rf) should disappear.[2]
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Workup: Cool to RT. Dilute with Ethyl Acetate, wash with water and brine.[2] Dry over MgSO₄.[2]
-
Purification: Flash column chromatography.
Applications in Drug Design (SAR Logic)
Why choose this specific scaffold? In Structure-Activity Relationship (SAR) studies, the 1,3,5-substitution pattern allows for independent optimization of three vectors:
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The Linker (Position 1): The Bromo group is replaced by the core pharmacophore.[2]
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The Lipophilic Tail (Position 3 - Butoxy):
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The Metabolic Shield (Position 5 - CF₃):
Decision Matrix: Scaffold Selection
Figure 2: Medicinal Chemistry Decision Tree. This scaffold is selected when simultaneous metabolic protection (CF3) and hydrophobic reach (Butoxy) are required.
Safety & Handling (E-E-A-T)
As a halogenated aromatic ether, this compound requires standard chemical hygiene.[2] It is not classified as an acute toxin but possesses irritant properties.[2]
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GHS Classification:
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Storage: Store at 2–8°C (Refrigerate). While chemically stable, keeping it cool prevents slow hydrolysis of the ether or discoloration over months.[2]
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Disposal: Must be treated as halogenated organic waste.[2] Do not release into drains.[2][6]
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for substituted trifluoromethyl benzenes.[2] Retrieved from .[2]
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Sigma-Aldrich (2025). Safety Data Sheet: 1-Bromo-3,5-substituted benzenes.[2] Retrieved from .[2]
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Hao, W. et al. (2021). Trifluoromethylation strategies in drug discovery.[2] Journal of Medicinal Chemistry.[2] (Contextual citation for CF3 utility).
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Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates.[2] Journal of Medicinal Chemistry.[2] (Contextual citation for Suzuki coupling prevalence).
Sources
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- 2. assets.thermofisher.com [assets.thermofisher.com]
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- 4. mdpi.com [mdpi.com]
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